1-Iodo-4-(trifluoromethoxy)benzene
CAS No.: 103962-05-6
Cat. No.: VC20743277
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103962-05-6 |
|---|---|
| Molecular Formula | C7H4F3IO |
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | 1-iodo-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H |
| Standard InChI Key | RTUDBROGOZBBIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC(F)(F)F)I |
| Canonical SMILES | C1=CC(=CC=C1OC(F)(F)F)I |
Introduction
Structural Identification and Properties
Chemical Identity and Nomenclature
1-Iodo-4-(trifluoromethoxy)benzene, also referred to as 4-(trifluoromethoxy)iodobenzene in chemical literature, belongs to the class of halogenated aryl ethers . The compound contains a benzene ring core with an iodine atom and a trifluoromethoxy group in para position to each other. This particular arrangement contributes to its distinctive chemical behavior and applications in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of 1-Iodo-4-(trifluoromethoxy)benzene provide important insights into its behavior in various chemical environments. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 1-Iodo-4-(trifluoromethoxy)benzene
| Property | Value |
|---|---|
| CAS Registry Number | 103962-05-6 |
| Molecular Formula | C₇H₄F₃IO |
| Molecular Weight | 288.01 g/mol |
| Physical State | Colorless to light yellow liquid |
| Density | 1.840 g/mL |
| Boiling Point | 178 °C |
| Molar Volume | 156.5 mL/mol |
| Refractive Index | 1.503 |
| Molecular Refractive Power | 46.29 mL/mol |
| GC Purity (Commercial) | ≥96.0% |
The compound exists as a colorless to light yellow liquid at room temperature with a significant density of 1.840 g/mL . Its relatively high boiling point of 178°C indicates substantial intermolecular forces, likely due to the polarizing effects of both the iodine atom and the trifluoromethoxy group . The refractive index of 1.503 is consistent with aromatic compounds containing electron-withdrawing substituents .
Structural Representation
The structural features of 1-Iodo-4-(trifluoromethoxy)benzene can be represented through various notations that provide insights into its molecular architecture and electronic distribution. The compound's SMILES notation (FC(F)(F)Oc1ccc(I)cc1) and InChIKey (RTUDBROGOZBBIC-UHFFFAOYSA-N) serve as unique identifiers in chemical databases and literature .
The para relationship between the iodine atom and the trifluoromethoxy group creates a distinct electronic environment, with the electron-withdrawing trifluoromethoxy group influencing the reactivity of the carbon-iodine bond. This structural arrangement is crucial for its applications in cross-coupling reactions and other synthetic transformations.
Synthesis and Preparation Methods
Laboratory Synthesis
The preparation of 1-Iodo-4-(trifluoromethoxy)benzene can be accomplished through several synthetic routes, with the choice of method typically depending on the available starting materials and desired scale of production. One common approach involves the iodination of 4-(trifluoromethoxy)benzene using appropriate iodinating agents under controlled conditions.
Based on similar halogenation procedures documented in the literature, the synthesis may involve treating 4-(trifluoromethoxy)benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or silver salts . The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating properties of the oxygen in the trifluoromethoxy group direct the iodination to the para position.
Related Synthetic Approaches
The synthesis of related compounds provides insights into potential methods for preparing 1-Iodo-4-(trifluoromethoxy)benzene. For instance, search results indicate approaches for synthesizing 4-iodophenyl derivatives through various methods. One documented procedure involves the conversion of 4-iodophenol to its corresponding triflate using trifluoromethanesulfonic anhydride and pyridine . While this doesn't directly relate to the synthesis of 1-Iodo-4-(trifluoromethoxy)benzene, it demonstrates the reactivity of iodinated arenes and potential synthetic pathways.
Chemical Reactivity and Transformations
Carbon-Iodine Bond Reactivity
The carbon-iodine bond in 1-Iodo-4-(trifluoromethoxy)benzene represents a reactive site for various chemical transformations. The relatively weak C-I bond (compared to other carbon-halogen bonds) makes this compound particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The presence of the electron-withdrawing trifluoromethoxy group enhances this reactivity by further polarizing the C-I bond.
Applications in Research and Development
Synthetic Building Block
1-Iodo-4-(trifluoromethoxy)benzene serves as a valuable building block in organic synthesis, particularly in the preparation of compounds containing the trifluoromethoxy group. Its utility stems from the reactivity of the iodine substituent, which can undergo various metal-catalyzed coupling reactions to form new carbon-carbon bonds.
Structural Comparisons with Related Compounds
Comparison with Similar Halogenated Benzenes
1-Iodo-4-(trifluoromethoxy)benzene shares structural similarities with several related compounds that appear in the search results. Table 2 presents a comparative analysis of these compounds, highlighting key structural and property differences.
Table 2: Comparison of 1-Iodo-4-(trifluoromethoxy)benzene with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 1-Iodo-4-(trifluoromethoxy)benzene | C₇H₄F₃IO | 288.01 | Reference compound |
| 1-Iodo-4-(trifluoromethyl)benzene | C₇H₄F₃I | 272.01 | Direct C-CF₃ bond instead of O-CF₃ |
| 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene | C₇H₃BrF₃IO | 366.90 | Additional bromine at position 2 |
| 2-(Bromomethyl)-1-iodo-4-(trifluoromethoxy)benzene | C₈H₅BrF₃IO | 380.93 | Additional bromomethyl group at position 2 |
These structural variations significantly influence the compounds' chemical reactivity, physical properties, and potential applications in organic synthesis and pharmaceutical research. For example, 1-Iodo-4-(trifluoromethyl)benzene, with a direct C-CF₃ bond, exhibits different electronic and steric properties compared to the target compound with its O-CF₃ group .
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